Cas no 1235141-39-5 (trans-(15S)-Latanoprost)

trans-(15S)-ラタノプロストは、緑内障や高眼圧症の治療に用いられるプロスタグランジンF2α誘導体です。その立体特異的な構造により、高い生体適合性と持続的な眼圧降下作用を示します。15位のS配置がFP受容体への親和性を最適化し、従来のラタノプロストに比べ薬効が向上しています。角膜透過性に優れ、低濃度でも十分な効果を発揮するため、副作用軽減が期待されます。また、酸化や光分解に対する安定性が高く、製剤化の利点も有しています。

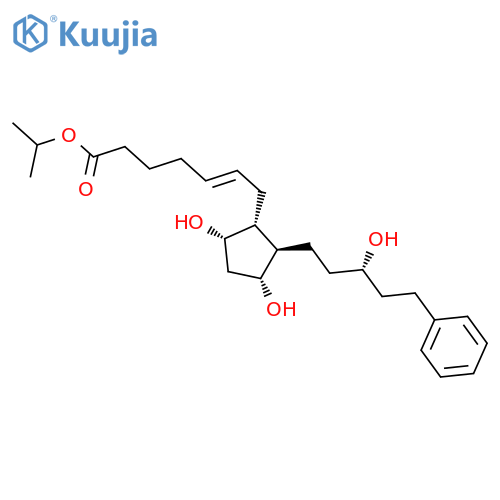

trans-(15S)-Latanoprost structure

商品名:trans-(15S)-Latanoprost

trans-(15S)-Latanoprost 化学的及び物理的性質

名前と識別子

-

- (15S)-Latanoprost

- trans-(15S)-Latanoprost

- 15S-5,6-trans-Latanprost

- trans (15S)-Latanoprost

- (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid 1-methylethyl ester

- AKOS015902101

- 1235141-39-5

- J-502636

- trans Latanoprost

- (Z)-isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoate

- propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

-

- インチ: InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1

- InChIKey: GGXICVAJURFBLW-QKMKSKRWSA-N

- ほほえんだ: CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

計算された属性

- せいみつぶんしりょう: 432.28757437g/mol

- どういたいしつりょう: 432.28757437g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 14

- 複雑さ: 526

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 87Ų

じっけんとくせい

- 密度みつど: 1.093±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (6.1E-3 g/L) (25 ºC),

trans-(15S)-Latanoprost 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L177305-250µg |

trans-(15S)-Latanoprost |

1235141-39-5 | 250µg |

$339.00 | 2023-05-18 | ||

| TRC | L177305-1mg |

trans-(15S)-Latanoprost |

1235141-39-5 | 1mg |

$ 1248.00 | 2023-09-07 | ||

| TRC | L177305-0.25mg |

trans-(15S)-Latanoprost |

1235141-39-5 | 0.25mg |

$ 275.00 | 2022-06-02 | ||

| TRC | L177305-5mg |

trans-(15S)-Latanoprost |

1235141-39-5 | 5mg |

$ 5980.00 | 2023-09-07 | ||

| TRC | L177305-250μg |

trans-(15S)-Latanoprost |

1235141-39-5 | 250μg |

$ 339.00 | 2023-09-07 |

trans-(15S)-Latanoprost 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1235141-39-5 (trans-(15S)-Latanoprost) 関連製品

- 145773-22-4((15S)-Latanoprost)

- 41639-74-1(PGX 9)

- 913258-34-1(trans-Latanoprost)

- 135646-98-9(15-Keto Latanoprost)

- 130209-82-4(Latanoprost)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 61389-26-2(Lignoceric Acid-d4)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

(CAS:1235141-39-5)trans-(15S)-Latanoprost

清らかである:95%

はかる:MG

価格 ($):問い合わせ